

Application of DUBTACs in Targeted Protein Stabilization: Application Notes and Protocols

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Compound of Interest

Compound Name: LEB-03-146

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Introduction to Deubiquitinase-Targeting Chimeras (DUBTACs)

Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of heterobifunctional molecules designed for targeted protein stabilization (TPS).^{[1][2]} This technology offers a therapeutic strategy for diseases driven by the aberrant degradation of essential proteins.^{[3][4]} DUBTACs function by recruiting a deubiquitinase (DUB) to a specific protein of interest (POI), leading to the removal of polyubiquitin chains and rescuing the protein from proteasomal degradation.^{[1][6]}

A typical DUBTAC consists of three key components: a ligand that binds to the target protein, a recruiter moiety that engages a specific DUB, and a chemical linker that connects the two.^{[1][7]} By inducing proximity between the DUB and the ubiquitinated POI, DUBTACs catalytically reverse the ubiquitination process, thereby increasing the intracellular concentration and functional activity of the target protein.^[1] This approach is in contrast to technologies like PROTACs (Proteolysis-Targeting Chimeras), which are designed to induce protein degradation.^{[3][4]} The development of DUBTACs has opened up new avenues for therapeutic intervention in various diseases, including cystic fibrosis and certain cancers, by stabilizing proteins that are otherwise considered "undruggable."^{[4][8]}

Quantitative Data on DUBTAC-Mediated Protein Stabilization

The efficacy of DUBTACs has been demonstrated through the stabilization of several clinically relevant proteins. The following tables summarize the quantitative data from key proof-of-concept studies.

Table 1: Stabilization of Δ F508-CFTR by OTUB1-Recruiting DUBTACs

DUBTAC	Cell Line	Concentration (μ M)	Treatment Time (h)	Fold Increase in Δ F508-CFTR Levels (vs. Vehicle)	Reference
NJH-2-057	CFBE41o-cells	10	24	~4-fold	[9]
NJH-2-057	CFBE41o-cells	10	16	Robust and significant increase	[9]
MS9279 (USP28-based)	Not Specified	Not Specified	18	Drastic Increase	[10]
MS5105-based CFTR DUBTAC	Not Specified	Not Specified	Not Specified	~10-fold more effective than EN523-based DUBTAC	[5]

Table 2: Stabilization of WEE1 Kinase by OTUB1-Recruiting DUBTACs

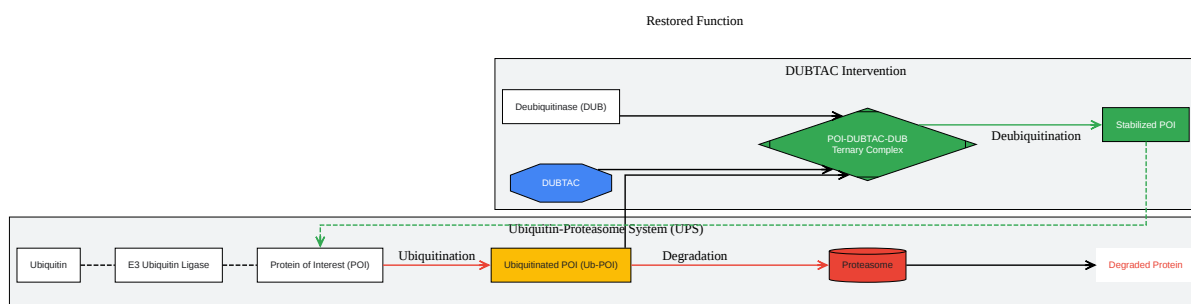
DUBTAC	Cell Line	Concentration (μM)	Treatment Time (h)	Outcome	Reference
LEB-03-146	HEP3B	1	24	Significant stabilization of WEE1	[11][12]
WEE1 DUBTACs (various linkers)	HEP3B	1	24	Significant stabilization of WEE1	[13]

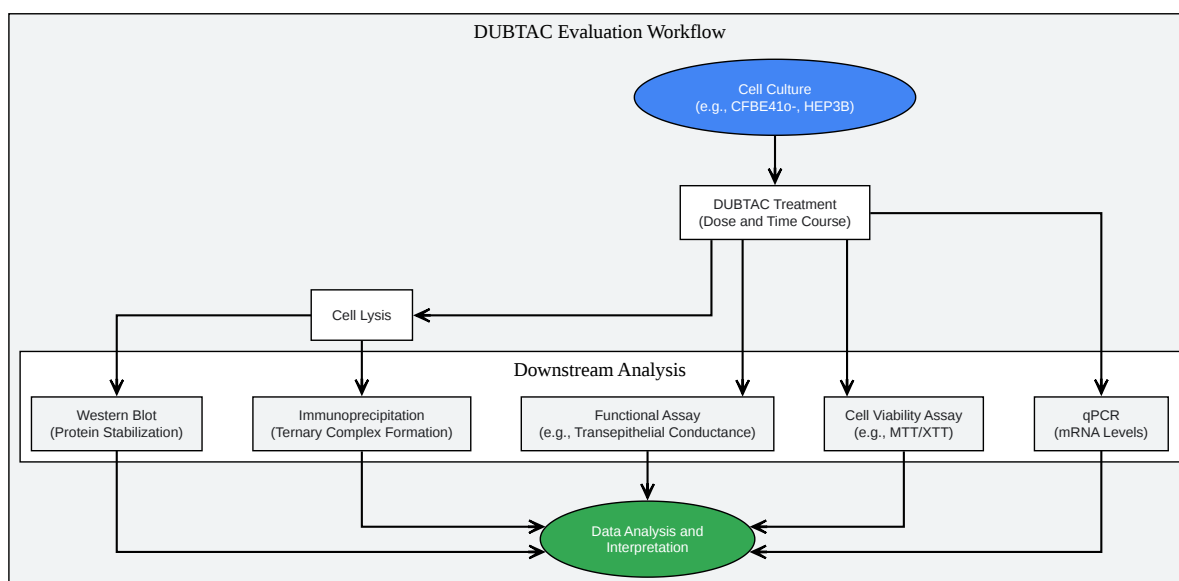
Table 3: Stabilization of Other Tumor Suppressors by DUBTACs

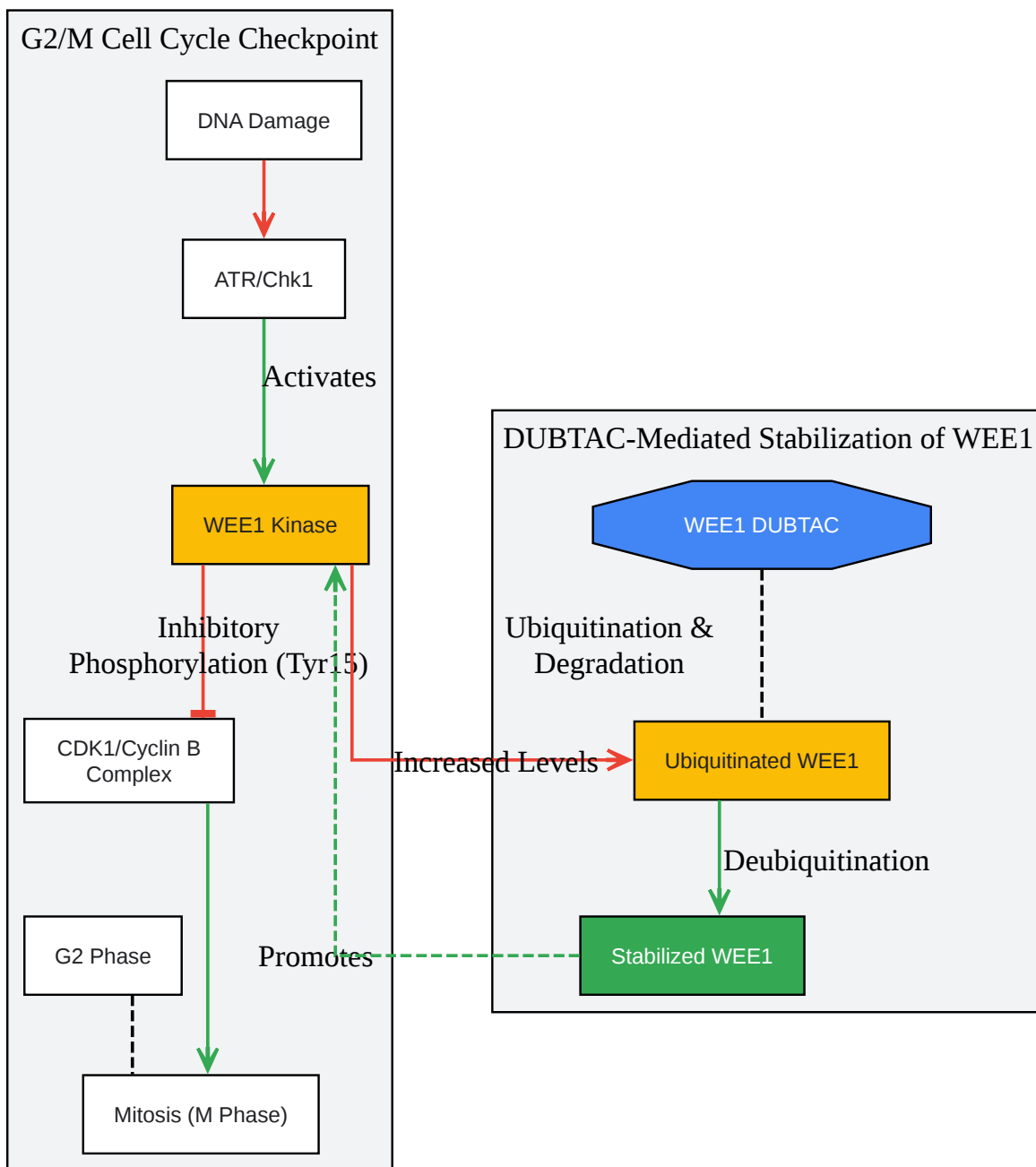
DUBTAC	Target Protein	DUB Recruited	Cell Line	Concentration (μM)	Treatment Time (h)	Outcome	Reference
VHL-DUBTACs (MS4170, MS4172)	VHL	OTUB1	Not Specified	Not Specified	Not Specified	Effective stabilization of VHL	
KEAP1-DUBTAC (MS2157)	KEAP1	OTUB1	H1299	10	24	Effective stabilization of KEAP1	
cGAS DUBTACs (MS7829, MS8588)	cGAS	OTUB1	Not Specified	Not Specified	Not Specified	Effective stabilization of cGAS	[5]

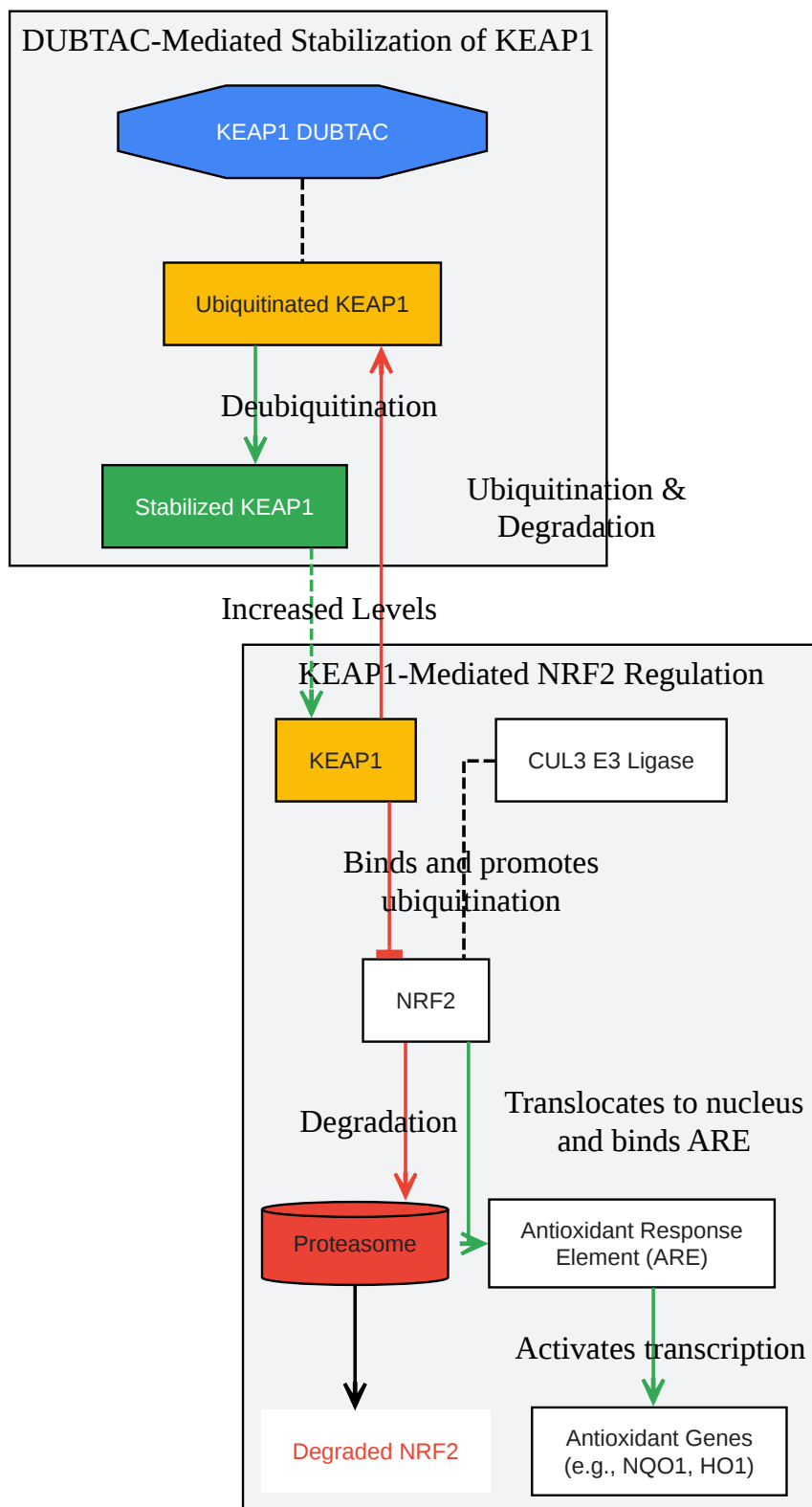
Signaling Pathways and Experimental Workflows

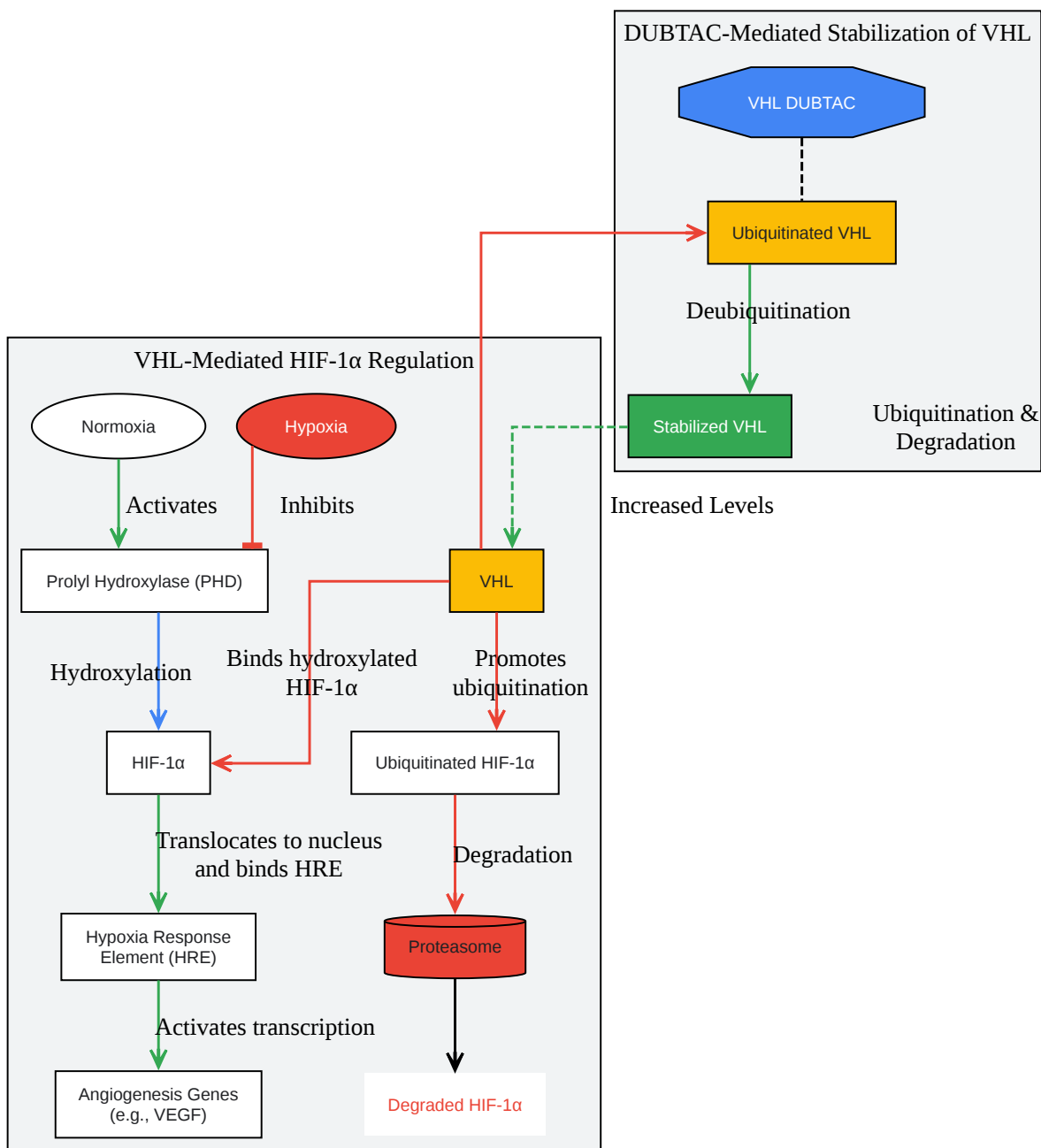
DUBTAC Mechanism of Action











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